molecular formula C21H21ClSi B3290034 Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- CAS No. 86278-57-1

Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-

Cat. No.: B3290034
CAS No.: 86278-57-1
M. Wt: 336.9 g/mol
InChI Key: IZPUTALPPFPMFZ-UHFFFAOYSA-N
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Description

Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is a specialized organosilicon compound known for its unique structural properties. This compound features a pyrene moiety attached to a silane group through a propyl linker, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- typically involves the reaction of chlorodimethylsilane with 3-(1-pyrenyl)propyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane group to a silane hydride.

    Substitution: The chlorodimethylsilane moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include silanol derivatives, silane hydrides, and substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.

Mechanism of Action

The mechanism by which Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- exerts its effects involves the interaction of the silane group with various molecular targets. The pyrene moiety allows for strong π-π interactions with aromatic systems, while the silane group can form covalent bonds with hydroxyl groups on surfaces. This dual functionality makes it effective in modifying surfaces and enhancing the properties of materials.

Comparison with Similar Compounds

Similar Compounds

  • Silane, chlorodimethyl[3-(phenyl)propyl]-
  • Silane, chlorodimethyl[3-(naphthyl)propyl]-
  • Silane, chlorodimethyl[3-(anthracenyl)propyl]-

Uniqueness

Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is unique due to the presence of the pyrene moiety, which provides enhanced π-π interactions compared to other aromatic systems. This makes it particularly useful in applications requiring strong surface interactions and modifications.

Properties

IUPAC Name

chloro-dimethyl-(3-pyren-1-ylpropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClSi/c1-23(2,22)14-4-7-15-8-9-18-11-10-16-5-3-6-17-12-13-19(15)21(18)20(16)17/h3,5-6,8-13H,4,7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPUTALPPFPMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00826787
Record name Chloro(dimethyl)[3-(pyren-1-yl)propyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00826787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86278-57-1
Record name Chloro(dimethyl)[3-(pyren-1-yl)propyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00826787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-
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